
1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as DMPD, is a purine derivative that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry.
Scientific Research Applications
1. Receptor Affinity and Pharmacological Evaluation
Research has explored various derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including compounds similar to 1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione. These derivatives show potential as ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and have displayed anxiolytic and antidepressant properties. The radioligand binding assays and in vivo models indicated that selected derivatives produced antidepressant-like effects and exerted anxiolytic-like activity in mice (Chłoń-Rzepa et al., 2013).
2. Structure-Activity Relationships in Arylpiperazinylalkyl Purine Derivatives
Studies on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, related to the structure of 1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, have shown a range of receptor activities. These compounds have been identified as potential ligands for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Docking studies indicated the importance of substituents for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors. Preliminary pharmacological studies suggested their potential as anxiolytic and antidepressant agents (Zagórska et al., 2015).
3. Intermolecular Interactions in Methylxanthines
Research on methylxanthines, closely related to the compound , demonstrated their therapeutic potential and diverse pharmacological effects. Experimental and computational studies, including NMR-NQR and DFT, examined the interactions in these compounds. This research elucidates the differences in biological activity profiles of methylxanthines, influenced by the ability to form intra- and intermolecular interactions, such as hydrogen bonds and π···π stacking interactions (Latosinska et al., 2014).
4. Analgesic Activity of Purin-7-yl Derivatives
Studies on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, structurally related to 1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, revealed significant analgesic and anti-inflammatory activities. These compounds, evaluated in in vivo models, showed stronger effects than reference drugs and inhibited phosphodiesterase activity, suggesting their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
properties
IUPAC Name |
1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-8-4-6-18(7-5-8)12-14-9-10(15-12)16(2)13(20)17(3)11(9)19/h8H,4-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWBYCLTKOJXMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2905230.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2905231.png)
![(3As,7aR)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]oxazin-2-one;hydrochloride](/img/structure/B2905233.png)
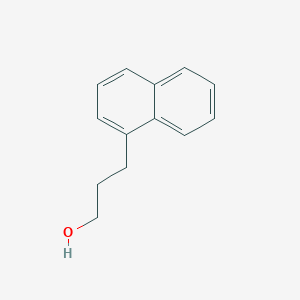
![3-benzyl-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2905236.png)
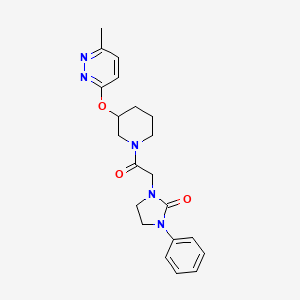

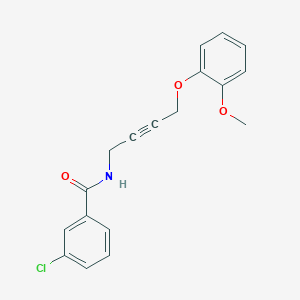
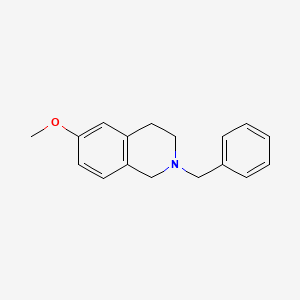

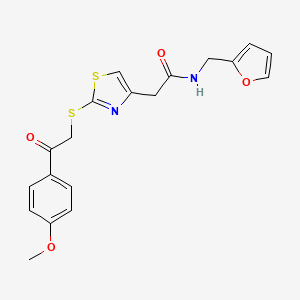
![N-[[5-benzylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2905247.png)
